

An In-depth Technical Guide to the (-)-Isomer of Fenoxaprop-ethyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fenoxaprop-ethyl, (-)-

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This technical guide provides a comprehensive overview of the (-)-isomer of Fenoxaprop-ethyl, a chiral herbicide. The document is intended for researchers, scientists, and professionals in drug development and agrochemical industries, offering detailed information on its chemical structure, properties, biological activity, and analytical methodologies.

Introduction to Fenoxaprop-ethyl and its Stereoisomerism

Fenoxaprop-ethyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate class.^[1] It is widely utilized for the control of annual and perennial grass weeds in a variety of broadleaf crops.^[1] The molecule possesses a chiral center, resulting in the existence of two enantiomers: the R-(+)-isomer and the S-(-)-isomer.^{[2][3][4]} The herbicidal activity is primarily associated with the R-(+)-enantiomer, commercially known as Fenoxaprop-P-ethyl, while the S-(-)-isomer is considered significantly less active.^{[2][4][5]} This guide focuses specifically on the chemical and biological characteristics of the S-(-)-isomer of Fenoxaprop-ethyl.

Chemical Structure and Properties

The S-(-)-isomer of Fenoxaprop-ethyl, while less common commercially, shares the same molecular formula and mass as its R-(+)-counterpart. The key difference lies in the spatial arrangement of the atoms around the chiral carbon.

Figure 1: Chemical structure of **Fenoxaprop-ethyl, (-)-isomer** (S-enantiomer).

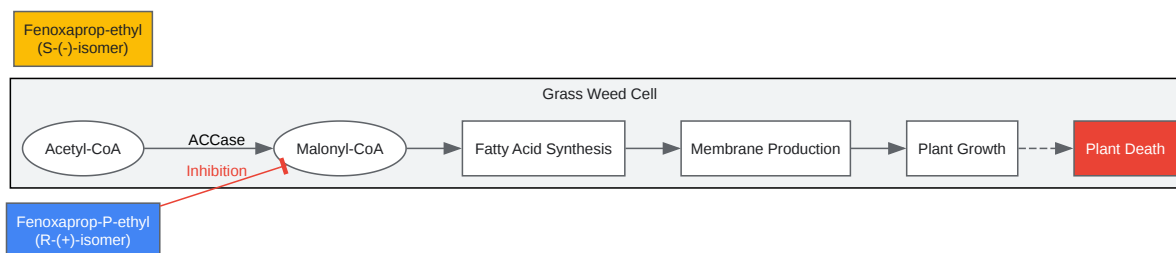
Quantitative Chemical Data

The following table summarizes the key chemical and physical properties of Fenoxaprop-ethyl. It's important to note that most physical properties are identical for both enantiomers.[\[6\]](#)

Property	Value	Reference
IUPAC Name	ethyl (2S)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate	N/A
Molecular Formula	C ₁₈ H ₁₆ ClNO ₅	[7] [8]
Molecular Weight	361.8 g/mol	[7] [8]
CAS Registry Number	66441-23-4 (for racemic mixture)	[7]
Appearance	White to off-white crystalline solid	N/A
Melting Point	84-85 °C (for racemic mixture)	N/A
Water Solubility	Low	[2]

Biological Activity and Mode of Action

The two enantiomers of Fenoxaprop-ethyl exhibit significant differences in their biological activity. The S-(-)-isomer is considered the herbicidally inactive form.[\[5\]](#)[\[6\]](#) The potent herbicidal effects are attributed to the R-(+)-isomer (Fenoxaprop-P-ethyl), which acts as an inhibitor of the acetyl-CoA carboxylase (ACCase) enzyme.[\[2\]](#)[\[9\]](#) This enzyme is crucial for the biosynthesis of fatty acids in grasses.[\[1\]](#)[\[9\]](#) By blocking this pathway, Fenoxaprop-P-ethyl disrupts the formation of cell membranes, leading to the cessation of growth and eventual death of the susceptible grassy weeds.[\[1\]](#) Broadleaf plants are generally tolerant because the ACCase enzyme in their cytoplasm is structurally different and insensitive to this class of herbicides.



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Figure 2: Simplified pathway of ACCase inhibition by the active R-(+)-isomer.

Enantioselective Environmental Behavior

Research has shown that the two enantiomers of Fenoxaprop-ethyl behave differently in the environment, particularly in soil. Studies on the enantioselective degradation have demonstrated that the herbicidally inactive S-(-)-enantiomer degrades at a faster rate in soil compared to the active R-(+)-enantiomer.[5][6][10] This enantioselective degradation is primarily attributed to microbial processes.[5][10] Furthermore, Fenoxaprop-ethyl is relatively stable in terms of its configuration in soil, with no significant interconversion between the S-(-) and R-(+) forms observed during incubation studies.[5][6]

Experimental Protocols

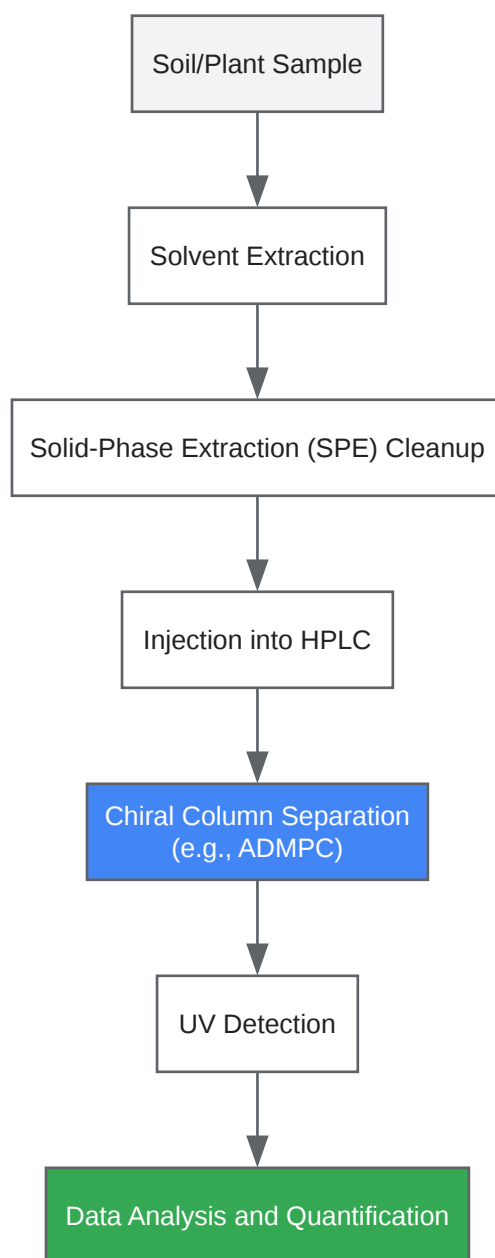
Enantioselective Analysis by Chiral HPLC

The separation and quantification of the enantiomers of Fenoxaprop-ethyl are typically achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Methodology:

- **Sample Preparation:** Soil or plant samples containing Fenoxaprop-ethyl are extracted using an appropriate organic solvent, such as acetonitrile or acetone. The extract is then cleaned up using solid-phase extraction (SPE) to remove interfering substances.

- **Chiral HPLC Separation:** The purified extract is injected into an HPLC system equipped with a chiral column. An amylose tri-(3,5-dimethylphenylcarbamate) (ADMPC) column is commonly used for this separation.[\[5\]](#)[\[6\]](#)[\[10\]](#)
- **Mobile Phase:** The mobile phase typically consists of a mixture of n-hexane and isopropanol, often with a small amount of trifluoroacetic acid to improve peak shape.[\[3\]](#)
- **Detection:** The separated enantiomers are detected using a UV detector, typically at a wavelength of 238 nm.
- **Quantification:** The concentration of each enantiomer is determined by comparing the peak areas to those of known analytical standards of the pure enantiomers.



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Figure 3: Experimental workflow for the enantioselective analysis of Fenoxaprop-ethyl.

Synthesis and Resolution

The commercial production of Fenoxaprop-P-ethyl, the active R-enantiomer, involves stereospecific synthesis methods to ensure a high enantiomeric purity.[11][12] One common approach involves the use of a chiral starting material, such as R-(+)-2-(4-hydroxyphenoxy) propionic ester, which is then reacted with 2,6-dichlorobenzoxazole.[11][13] These synthetic

routes are designed to produce the desired R-(+)-isomer directly, minimizing the formation of the inactive S-(-)-isomer.

Conclusion

The S-(-)-isomer of Fenoxaprop-ethyl is the herbicidally inactive enantiomer of this widely used herbicide. While sharing identical physical properties with its active counterpart, the R-(+)-isomer, its biological activity is negligible. The primary significance of the S-(-)-isomer lies in the context of environmental fate, where it exhibits faster microbial degradation in soil. The development of stereospecific synthetic methods for Fenoxaprop-P-ethyl has largely rendered the use of the racemic mixture obsolete, focusing on the delivery of the active ingredient in a more efficient and environmentally conscious manner. Understanding the properties and behavior of the inactive S-(-)-isomer is crucial for comprehensive environmental risk assessments and for optimizing the formulation and application of Fenoxaprop-based herbicides.

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References

- 1. What Is Fenoxaprop-ethyl 98% TC and How Is It Used in Weed Management? [jindunchemical.com]
- 2. Fenoxaprop-P-ethyl (Ref: AE F046360) [sitem.herts.ac.uk]
- 3. Fenoxaprop-P-ethyl [cipac.org]
- 4. Fenoxaprop-ethyl [sitem.herts.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fenoxaprop-ethyl | C₁₈H₁₆ClNO₅ | CID 47938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Fenoxaprop-P-ethyl | C₁₈H₁₆ClNO₅ | CID 91707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemicalwarehouse.com [chemicalwarehouse.com]

- 10. Enantioselective environmental behavior of the chiral herbicide fenoxaprop-ethyl and its chiral metabolite fenoxaprop in soil. | Semantic Scholar [semanticscholar.org]
- 11. CN102070550B - Method for synthesizing fenoxaprop-p-ethyl - Google Patents [patents.google.com]
- 12. Fenoxaprop-p-ethyl and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 13. CN102351808A - New method for synthesizing fenoxaprop-P-ethyl - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the (-)-Isomer of Fenoxaprop-ethyl]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b038666#fenoxaprop-ethyl-isomer-chemical-structure]

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